tert-butyl 3-{2-oxo-2H,3H-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl}azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-{2-oxo-2H,3H-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl}azetidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditions For example, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired triazolo-pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-{2-oxo-2H,3H-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the triazolo-pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
tert-butyl 3-{2-oxo-2H,3H-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl}azetidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The triazolo-pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Another heterocyclic compound with a similar tert-butyl ester group.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Compounds with a similar triazolo core but different substituents and biological activities.
Uniqueness
tert-butyl 3-{2-oxo-2H,3H-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl}azetidine-1-carboxylate is unique due to its specific combination of the triazolo-pyridine core and the azetidine-1-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-15(2,3)23-14(22)17-8-10(9-17)12(20)19-13(21)16-11-6-4-5-7-18(11)19/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCSNXTZOPYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)N2C(=O)N=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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